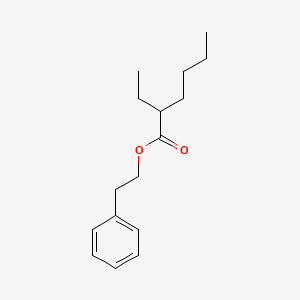
Guanidinoadipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidinoadipic acid is a compound that belongs to the class of guanidino acids It is characterized by the presence of a guanidine group attached to an adipic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidinoadipic acid typically involves the reaction of adipic acid with guanidine. One common method is the direct guanylation of adipic acid using guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the guanidino group.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes. For instance, transition metal-catalyzed guanylation reactions have been explored to improve yield and selectivity. These methods often employ catalysts such as copper or palladium complexes to facilitate the formation of the guanidino group under milder conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidinoadipic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: Reduction of the guanidino group can yield amine derivatives.
Substitution: The guanidino group can participate in nucleophilic substitution reactions, leading to the formation of substituted guanidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted guanidines.
Applications De Recherche Scientifique
Guanidinoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex guanidine-containing compounds.
Biology: It has been studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of guanidinoadipic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Guanidinoacetic acid: A precursor of creatine, involved in energy metabolism.
Guanidinosuccinic acid: Known for its role in the urea cycle and nitrogen metabolism.
Guanidinoacetic acid: Used as a dietary supplement and in animal feed.
Uniqueness: Guanidinoadipic acid is unique due to its specific adipic acid backbone, which imparts distinct chemical properties and reactivity compared to other guanidino acids. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
74318-15-3 |
|---|---|
Formule moléculaire |
C7H13N3O4 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2-(diaminomethylideneamino)hexanedioic acid |
InChI |
InChI=1S/C7H13N3O4/c8-7(9)10-4(6(13)14)2-1-3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) |
Clé InChI |
RGHUZDZLISIEOS-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)O)N=C(N)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


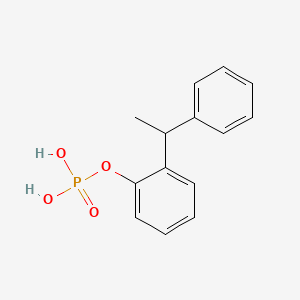
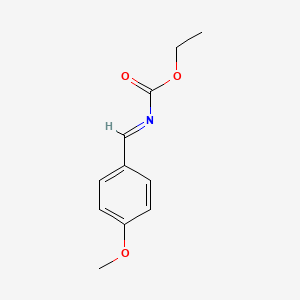
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
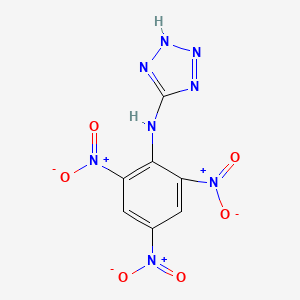
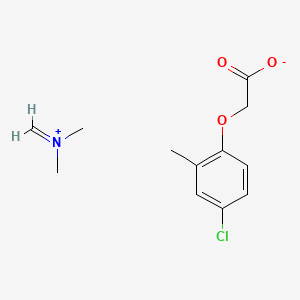

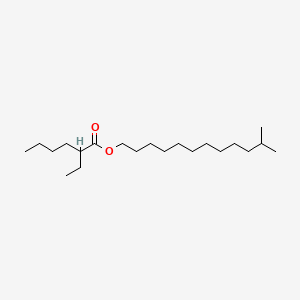

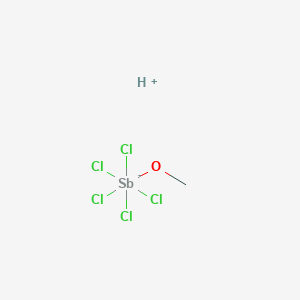
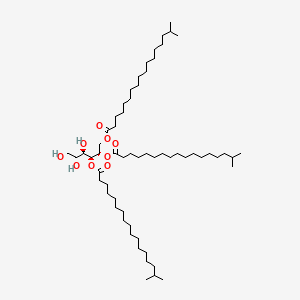

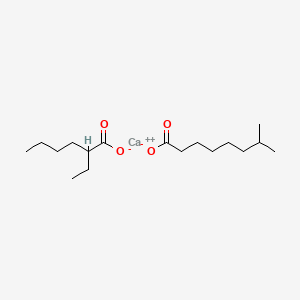
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
